Dipyridamole

Phosphodiesterase Enzyme Inhibition Selectivity

Dipyridamole addresses the critical need for a non-selective PDE inhibitor with dual adenosine reuptake blockade in antiplatelet and vasodilation research. Unlike isoform-selective agents, it simultaneously inhibits PDE II (Ki 4.6 µM) and PDE IV (Ki 0.8 µM), enabling global cAMP/cGMP modulation. • Achieves ~20% greater myocardial blood flow than regadenoson in standard hyperemia protocols • Synergistic antiplatelet effect: 45% platelet inhibition ex vivo with cilostazol (vs. none alone) • ESPS-2 Level I evidence: 24% RR reduction in recurrent stroke (MR formulation + aspirin) • ≥98% HPLC purity; room temperature storage

Molecular Formula C24H40N8O4
Molecular Weight 504.6 g/mol
CAS No. 58-32-2
Cat. No. B1670753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipyridamole
CAS58-32-2
SynonymsAntistenocardin
Apo Dipyridamole
Apo-Dipyridamole
Cerebrovase
Cléridium
Curantil
Curantyl
Dipyramidole
Dipyridamole
Kurantil
Miosen
Novo Dipiradol
Novo-Dipiradol
Persantin
Persantine
Molecular FormulaC24H40N8O4
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO
InChIInChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2
InChIKeyIZEKFCXSFNUWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow crystalline solid.
Solubility10.7 [ug/mL] (The mean of the results at pH 7.4)
Slightly
9.22e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dipyridamole (CAS 58-32-2): A Multimodal Vasodilator and Antiplatelet Agent for Specialized Clinical and Research Applications


Dipyridamole (CAS 58-32-2) is a pyrimido-pyrimidine derivative that functions as a non-selective phosphodiesterase (PDE) inhibitor and a potent adenosine reuptake inhibitor. Its dual mechanism leads to vasodilation and inhibition of platelet aggregation, distinguishing it from agents that target a single pathway [1]. It is available as both an immediate-release formulation and a modified-release (MR) formulation, the latter being specifically designed to improve oral bioavailability and prolong therapeutic effects [2].

Non-selective PDE II/IV inhibition for cyclic nucleotide signaling studies
Adenosine reuptake inhibition supports vascular tone and platelet signaling research
Formulation-dependent oral exposure: MR grade for prolonged-release models

Why Dipyridamole Cannot Be Directly Substituted: Evidence of Formulation-Dependent Pharmacokinetics and Unique Pharmacodynamic Synergies


The clinical and research utility of dipyridamole is highly dependent on its formulation and the specific molecular context. Direct substitution with other PDE inhibitors (e.g., cilostazol) or vasodilators (e.g., regadenoson) is not supported by evidence, as dipyridamole exhibits a unique dual mechanism, and its oral bioavailability is notoriously variable and formulation-dependent [1]. Furthermore, its therapeutic effect in secondary stroke prevention is uniquely tied to its combination with low-dose aspirin, a synergy not replicated by substituting dipyridamole with other antiplatelet agents like clopidogrel in major clinical trials [2].

Dual PDE/adenosine mechanism not matched by selective PDE inhibitors (e.g., cilostazol, rolipram).
Formulation-dependent bioavailability: generic immediate-release may not replicate MR exposure profile.
Adenosine reuptake inhibition absent in regadenoson; hyperemia profile and vasodilator response may differ.
Aspirin synergy demonstrated in ESPS-2 not replicable by substituting dipyridamole with clopidogrel.

Quantitative Head-to-Head Evidence for Dipyridamole: Comparative Efficacy, Potency, and Selectivity Data


In Vitro PDE Isoform Selectivity: Dipyridamole Exhibits Broader Inhibition Profile than Rolipram

In an enzyme isolation study from frog atrial fibers, dipyridamole demonstrated potent inhibition of both PDE II and PDE IV isoforms, whereas the comparator rolipram was selective for PDE IV only. Dipyridamole inhibited PDE II with a Ki of 4.6 µM and PDE IV with a Ki of 0.8 µM, while rolipram inhibited PDE IV with a Ki of 1.1 µM [1]. This broader PDE inhibition profile differentiates dipyridamole from isoform-selective agents.

PDE isoform Ki
Head-to-head
Dipyridamole: PDE II Ki 4.6 µM, PDE IV Ki 0.8 µM; Rolipram: PDE IV Ki 1.1 µM (no PDE II inhibition)
Broader PDE inhibition supports non-selective cAMP/cGMP pathway models
Frog atrial fiber cytosol; DEAE-sephacel chromatography
Phosphodiesterase Enzyme Inhibition Selectivity

Clinical Efficacy in Secondary Stroke Prevention: Dipyridamole-Aspirin Combination Superior to Aspirin Monotherapy

In the large, randomized ESPS-2 trial (n=6,602), the combination of modified-release dipyridamole (400 mg/day) and aspirin (50 mg/day) significantly reduced the risk of recurrent stroke by 24% compared to aspirin alone (RR 0.76; 95% CI 0.63 to 0.93) [1]. This benefit was additive over aspirin's baseline effect and was a primary driver for guideline recommendations.

ESPS-2 trial endpoint
Reported
MR-DP + ASA vs ASA: RR 0.76 (95% CI 0.63-0.93), 24% relative risk reduction for recurrent stroke
Supports secondary-prevention combination endpoint context
n=6,602; randomized, double-blind; 2-year follow-up; requires MR formulation
Secondary Prevention Ischemic Stroke Antiplatelet Therapy

Vasodilator Potency for Myocardial Perfusion Imaging: Dipyridamole Produces Superior Hyperemia Compared to Regadenoson with Standard Protocol

A paired-design cardiac PET study (n=126 pairs) quantitatively compared hyperemic myocardial blood flow (MBF) achieved by dipyridamole (0.56 mg/kg) and regadenoson (400 µg bolus). When regadenoson was administered according to the standard package insert timing, it achieved only approximately 80% of the hyperemia produced by dipyridamole [1]. This difference underscores dipyridamole's superior efficacy as a maximal vasodilator stimulus under standard clinical protocols.

Myocardial flow hyperemia
Head-to-head
Regadenoson (standard timing) achieved ~80% of dipyridamole-induced hyperemic MBF
Maximal vasodilation endpoint context for absolute flow quantification studies
Rb-82 cardiac PET, paired design n=126; dipyridamole 0.56 mg/kg
Myocardial Perfusion Imaging Vasodilator Stress Absolute Flow Quantification

Synergistic Antiplatelet Effect: Dipyridamole Potentiates Cilostazol Ex Vivo and In Vivo

In a study on human subjects, oral co-administration of dipyridamole (200 mg) and cilostazol (100 mg) resulted in a 45 ± 17% inhibition of collagen-induced platelet aggregation ex vivo. In contrast, neither drug administered alone produced significant inhibition [1]. This potentiation was also observed in a rabbit model of cyclic flow reduction, where dipyridamole (which had no effect by itself) enhanced the effect of cilostazol to levels achieved by a 3-4x higher dose of cilostazol alone [2].

Platelet synergy ex vivo
Reported
Dipyridamole + cilostazol: 45±17% inhibition of collagen-induced aggregation; monotherapy not significant
Supports synergistic antiplatelet combination assay context
Human ex vivo; rabbit model confirmed potentiation
Antiplatelet Synergy Thrombosis Models

Recommended Application Scenarios for Dipyridamole Based on Quantitative Differentiation Evidence


As a Non-Selective PDE Inhibitor for Modulating Cyclic Nucleotide Signaling

In cellular and tissue models requiring simultaneous inhibition of PDE II and PDE IV isoforms, dipyridamole is a superior choice over isoform-selective inhibitors like rolipram. Its broader inhibition profile, demonstrated by its Ki values for PDE II (4.6 µM) and PDE IV (0.8 µM), allows for a more global modulation of cAMP and cGMP pathways [1].

For Research on Synergistic Antiplatelet Therapies with Cilostazol

Dipyridamole is uniquely suited for studies investigating synergistic antiplatelet effects. Evidence shows that dipyridamole potentiates cilostazol's inhibition of platelet aggregation both ex vivo (45% inhibition in combination vs. none for monotherapies) and in vivo [REFS-1, REFS-2]. This synergy provides a distinct research avenue for developing combination therapies for thrombotic disorders.

As a Gold-Standard Vasodilator Stress Agent for Quantitative Cardiac PET Imaging

For protocols requiring maximal coronary hyperemia, dipyridamole infusion (0.56 mg/kg) remains the reference standard. Quantitative data show that dipyridamole achieves approximately 20% greater myocardial blood flow than regadenoson when the latter is administered according to its standard package insert timing [1]. This makes dipyridamole the preferred agent for studies where maximal vasodilation is critical for accurate absolute flow measurements.

For Secondary Stroke Prevention Studies Requiring a Validated Aspirin Combination

The combination of modified-release dipyridamole with low-dose aspirin is a well-established, evidence-based regimen for secondary stroke prevention. The ESPS-2 trial provided Level I evidence of a 24% relative risk reduction for recurrent stroke compared to aspirin alone (RR 0.76) [1]. This makes the specific combination a critical comparator arm or reference standard in any clinical trial or research project investigating new interventions for secondary prevention.

Application
Selection Property
Validation Focus
Non-selective PDE inhibition for cyclic nucleotide signaling studies
Dual PDE II/IV inhibition profile
cAMP/cGMP pathway modulation endpoints
Synergistic antiplatelet combination research with cilostazol
Platelet aggregation potentiation profile
Combination inhibition assay endpoint context
Maximal vasodilator stress for cardiac perfusion imaging research
Hyperemic myocardial blood flow response
Absolute flow quantification endpoint review
Secondary stroke prevention regimen studies with aspirin
Additive risk reduction with low-dose aspirin
Recurrent stroke endpoint context (ESPS-2 class evidence)

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26 linked technical documents
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